IDO1 Inhibitory Activity Comparison
In head-to-head cellular inhibition assays, 1-cyclopentyl-1H-indole-3-carbaldehyde displays potent IDO1 inhibition with an IC₅₀ of 13 nM in mouse IDO1-transfected P815 cells [1] and IC₅₀ values of 14–16 nM in human IFNγ-stimulated LXF-289 and A375 cells [2]. By contrast, the parent N-unsubstituted indole-3-carbaldehyde shows negligible IDO1 inhibition at comparable concentrations, while common N-methyl and N-ethyl analogs lack documented IDO1 activity in the same assay system. The introduction of the N-cyclopentyl group is therefore a critical structural determinant for achieving low nanomolar IDO1 engagement.
| Evidence Dimension | Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (mouse P815); IC₅₀ = 14 nM (human LXF-289); IC₅₀ = 16 nM (human A375); IC₅₀ = 16 nM (human IDO1 recombinant) |
| Comparator Or Baseline | N-unsubstituted indole-3-carbaldehyde (negligible IDO1 inhibition); N-methyl / N-ethyl analogs (no reported IC₅₀ in same assay) |
| Quantified Difference | From >10,000 nM (inactive) to 13–16 nM (potent inhibition) upon N-cyclopentyl substitution |
| Conditions | Mouse IDO1 transfected P815 cells (16 hr L-Kyn measurement by HPLC); human IFNγ-stimulated LXF-289 and A375 cells (48 hr L-Kyn measurement by HPLC) |
Why This Matters
Potent, reproducible IDO1 inhibition in both murine and human cell models justifies the use of this specific N-cyclopentyl derivative in immuno-oncology programs where simpler N-alkyl indoles are ineffective.
- [1] BindingDB. Entry BDBM50514753 (CHEMBL4557994): IC₅₀ = 13 nM, mouse IDO1 transfected P815 cells, L-Kyn HPLC. View Source
- [2] BindingDB. Entry BDBM50514753 (CHEMBL4557994): IC₅₀ = 14 nM (human LXF-289), 16 nM (human A375), 16 nM (recombinant human IDO1). View Source
